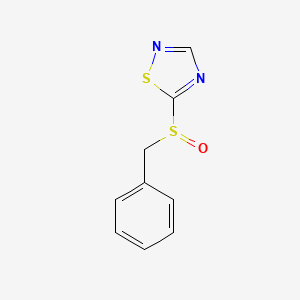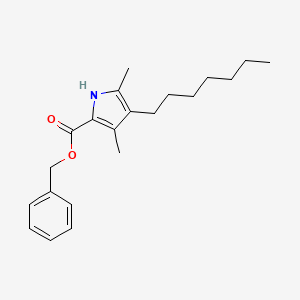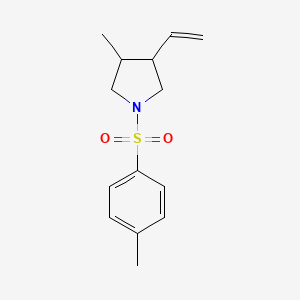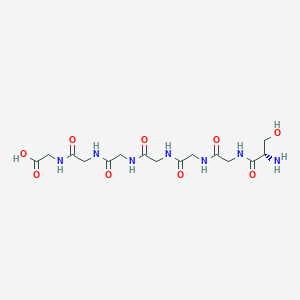![molecular formula C37H34Br4N2 B14199959 3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] CAS No. 917947-60-5](/img/structure/B14199959.png)
3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . This compound is characterized by the presence of bromine atoms and a methylene bridge connecting two indole units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Bromination: The indole core is then brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions.
Alkylation: The brominated indole is alkylated with 4-bromobutyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The indole units can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The presence of bromine atoms and the methylene bridge may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-fluorophenyl)-1H-indole]
- 3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-chlorophenyl)-1H-indole]
Uniqueness
3,3’-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole] is unique due to the specific arrangement of bromine atoms and the methylene bridge, which may confer distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
917947-60-5 |
|---|---|
Molecular Formula |
C37H34Br4N2 |
Molecular Weight |
826.3 g/mol |
IUPAC Name |
1-(4-bromobutyl)-3-[[1-(4-bromobutyl)-2-(4-bromophenyl)indol-3-yl]methyl]-2-(4-bromophenyl)indole |
InChI |
InChI=1S/C37H34Br4N2/c38-21-5-7-23-42-34-11-3-1-9-30(34)32(36(42)26-13-17-28(40)18-14-26)25-33-31-10-2-4-12-35(31)43(24-8-6-22-39)37(33)27-15-19-29(41)20-16-27/h1-4,9-20H,5-8,21-25H2 |
InChI Key |
KRTJCBUWXZZWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CCCCBr)C3=CC=C(C=C3)Br)CC4=C(N(C5=CC=CC=C54)CCCCBr)C6=CC=C(C=C6)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 11-[(2-ethoxy-2-oxoethyl)amino]undecanoate](/img/structure/B14199883.png)
![Ethyl [(1,3-diphenylprop-2-yn-1-yl)oxy]acetate](/img/structure/B14199886.png)

![5-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14199909.png)




![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)

![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
